5-Morpholino-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

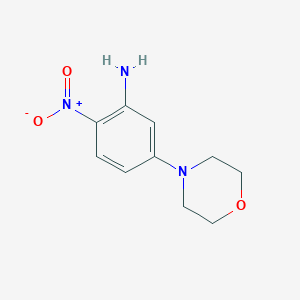

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXESCZZLQWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344414 | |

| Record name | 5-Morpholino-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54998-00-4 | |

| Record name | 5-Morpholino-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54998-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Morpholino-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Morpholin-4-yl)-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Morpholino-2-nitroaniline chemical properties and structure

An In-Depth Technical Guide to 5-Morpholino-2-nitroaniline: A Core Building Block in Modern Medicinal Chemistry

Abstract: this compound is a key heterocyclic intermediate whose strategic functionalization makes it a valuable building block in contemporary drug discovery and organic synthesis. The presence of a nucleophilic amino group, an electrophilically activatable aromatic ring, and a reducible nitro group provides a versatile chemical handle for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, spectroscopic characterization, and a discussion of its field-proven applications, particularly as a precursor to advanced pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 54998-00-4, is an aromatic compound characterized by a nitroaniline core substituted with a morpholine ring at the C5 position.[1][2] The electron-withdrawing nitro group (-NO₂) at the C2 position and the electron-donating amino group (-NH₂) at the C1 position create a polarized aromatic system. The morpholine moiety, a saturated heterocycle, enhances solubility and provides a key structural element common in many bioactive molecules.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 54998-00-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1] |

| IUPAC Name | 5-(morpholin-4-yl)-2-nitroaniline | [1] |

| Melting Point | 182-185 °C | [2] |

| Boiling Point (Est.) | 469.7 °C at 760 mmHg | [2] |

| Density (Est.) | 1.337 g/cm³ | [2] |

| LogP (Predicted) | 2.18 | [2] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [2] |

| Hydrogen Bond Acceptors | 5 (from O and N atoms) | [2] |

Synthesis and Purification Protocol

The most field-proven and rational synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored because the nitro group strongly activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a halide at an adjacent position.

Causality in Experimental Design: The choice of a starting material like 5-chloro-2-nitroaniline is strategic. The chlorine atom is a good leaving group, and its position ortho to the powerful electron-withdrawing nitro group makes the ipso-carbon highly electrophilic and susceptible to attack by the secondary amine of morpholine. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solvate the reactants and facilitate the reaction, which may proceed via a Meisenheimer complex intermediate.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol).

-

Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. Add morpholine (10.1 g, 115.8 mmol, 2.0 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Product Isolation (Work-up): Cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow-orange precipitate will form.

-

Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and morpholine hydrochloride.

-

Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following is a predicted spectroscopic profile based on the known effects of its constituent functional groups and data from closely related analogs.[3][4]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, which are split by each other, and the aliphatic protons of the morpholine ring.

-

Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the aniline ring. The proton ortho to the nitro group will be the most downfield, while the others will appear at higher fields.

-

Morpholine Protons (δ 3.0-4.0 ppm): Two distinct triplets are expected. The four protons adjacent to the oxygen (-CH₂-O) will be further downfield (approx. δ 3.8 ppm) compared to the four protons adjacent to the nitrogen (-CH₂-N, approx. δ 3.2 ppm).

-

-

¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 10 unique carbon environments.

-

Aromatic Carbons (δ 110-150 ppm): Six signals, with the carbons attached to the nitro and amino groups being the most deshielded.

-

Morpholine Carbons (δ 48-68 ppm): Two signals corresponding to the -CH₂-N and -CH₂-O carbons.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretch (~3350-3450 cm⁻¹): A characteristic pair of sharp peaks for the primary amine (-NH₂).

-

C-H Stretch (~2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds.

-

NO₂ Stretch (~1520 cm⁻¹ and ~1340 cm⁻¹): Two strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion (M⁺) peak at m/z = 223, corresponding to the molecular weight of the compound.[1]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for subsequent chemical transformations, making it a versatile synthetic intermediate.

Nitro Group Reduction: A Gateway to Diamines

The most significant reaction is the selective reduction of the nitro group to a primary amine. This transformation converts the molecule into 4-morpholinobenzene-1,2-diamine . This diamine is a classic precursor for the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many FDA-approved drugs.[2]

Protocol for Nitro Reduction:

-

Catalyst Suspension: In a hydrogenation vessel, suspend this compound (5.0 g, 22.4 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg) in methanol (100 mL).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

-

Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-morpholinobenzene-1,2-diamine, which can be used directly or purified further.

Application Profile in Drug Discovery

This molecule serves as a foundational piece in the synthesis of more complex, biologically active compounds.

A. Intermediate for Established Pharmaceutical Scaffolds

While not a final drug itself, this compound is structurally related to key intermediates used in the synthesis of major pharmaceuticals. For instance, the closely related compound 4-(4-aminophenyl)morpholin-3-one is a pivotal intermediate in the synthesis of Rivaroxaban , a widely used anticoagulant (Factor Xa inhibitor).[5][6][7] The synthetic logic—using a nitrophenyl morpholine derivative and reducing the nitro group to install a reactive amine—is a well-established strategy in pharmaceutical process chemistry.

B. Conceptual Application in Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that hijacks the cell's natural protein disposal system to destroy disease-causing proteins.[8][9] A PROTAC is a heterobifunctional molecule composed of a "warhead" to bind the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[10][11]

This compound is an ideal starting point for creating a "warhead" component. After reduction of the nitro group, the resulting diamine can be selectively functionalized. The more nucleophilic aniline nitrogen can be used to build out the core inhibitor structure, while the other nitrogen can serve as an attachment point for a linker, which is then connected to an E3 ligase ligand like pomalidomide.[9]

Caption: Conceptual workflow for utilizing this compound in PROTAC synthesis.

Safety and Handling

As a nitroaniline derivative, this compound requires careful handling in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It may also cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- 1. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]

- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 5-Morpholino-2-nitroaniline

An In-Depth Technical Guide to the Synthesis of 5-Morpholino-2-nitroaniline

This compound is a key chemical intermediate whose molecular architecture is pivotal in the synthesis of a range of more complex molecules. With a molecular formula of C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol , its structure features a nitro-substituted aniline core functionalized with a morpholine moiety.[1] This combination of an electron-donating amine, a strongly electron-withdrawing nitro group, and a versatile morpholine ring makes it a valuable building block, particularly in the development of dyes and novel pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations for researchers and drug development professionals.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] Unlike nucleophilic substitutions on aliphatic carbons (like SN1 or SN2), aromatic rings are electron-rich and generally resistant to attack by nucleophiles. However, the SNAr pathway becomes highly favorable when the aromatic ring is "activated" by the presence of potent electron-wthdrawing groups.[3]

Causality Behind the Reaction:

-

Activation of the Substrate: The starting material is 5-chloro-2-nitroaniline. The nitro group (-NO₂) is a powerful electron-withdrawing group. Its position para to the chlorine atom is critical. Through resonance and inductive effects, the nitro group withdraws electron density from the benzene ring, making the carbon atom attached to the chlorine (the ipso-carbon) electrophilic and susceptible to nucleophilic attack.[4]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: Morpholine, a secondary amine, acts as the nucleophile. It attacks the electron-deficient ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the cornerstone of the SNAr mechanism. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which effectively stabilizes the intermediate and lowers the activation energy of this step.[5]

-

Rearomatization and Expulsion of the Leaving Group: The reaction concludes with the collapse of the Meisenheimer complex. The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The following diagram illustrates the logical workflow of the SNAr mechanism for this synthesis.

References

5-Morpholino-2-nitroaniline CAS number 54998-00-4

An In-depth Technical Guide to 5-Morpholino-2-nitroaniline (CAS 54998-00-4)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound is a substituted aromatic amine that serves as a highly versatile intermediate in modern synthetic chemistry. Its unique electronic and structural characteristics, arising from the interplay between an electron-donating morpholine group and an electron-withdrawing nitro group, make it a valuable precursor for a range of complex molecules. This guide provides a detailed examination of its properties, a robust and validated synthesis protocol with mechanistic insights, key applications in medicinal chemistry, and essential safety protocols. The information herein is designed to empower researchers to effectively and safely utilize this compound in their discovery and development workflows.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its successful application in research and development. This compound is a solid at room temperature, with solubility profiles typical for polar organic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Source(s) |

| CAS Number | 54998-00-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2][3][4] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| IUPAC Name | 5-(morpholin-4-yl)-2-nitroaniline | [2] |

| Melting Point | 182-185 °C | [1] |

| Boiling Point | 469.7 °C at 760 mmHg | [1] |

| Density | 1.337 g/cm³ | [1] |

| LogP | 2.18 | [1] |

| Storage Temperature | 2-8 °C, Inert atmosphere | [1][3] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective due to the electronic nature of the starting material, 5-chloro-2-nitroaniline.

Causality of Experimental Design:

-

Substrate Choice: 5-Chloro-2-nitroaniline is an ideal substrate. The potent electron-withdrawing nitro group is positioned ortho to the chlorine leaving group, which strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate.

-

Nucleophile: Morpholine is a secondary cyclic amine that acts as a robust nucleophile for this transformation.

-

Solvent & Base: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solubilize the reactants and facilitate the SₙAr mechanism. A mild inorganic base, such as potassium carbonate (K₂CO₃), is required to act as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound via SₙAr.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-chloro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 5-10 mL per gram of starting aniline).

-

Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the dark mixture slowly into a beaker of ice water with vigorous stirring. A solid precipitate will form.

-

Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical. The following spectroscopic methods are standard for characterizing the final product.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | Signals for three distinct aromatic protons. Two sets of signals for the eight morpholine protons (often appearing as two triplets around ~3.8 ppm and ~3.2 ppm). A broad singlet for the two amine (-NH₂) protons. |

| ¹³C NMR | Ten distinct signals corresponding to the ten carbon atoms in the molecule (six aromatic, four aliphatic). |

| FT-IR (ATR) | Characteristic absorption bands: N-H stretching for the primary amine (~3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1500-1530 cm⁻¹ and ~1330-1370 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (~1115 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound (223.0957 Da).[1][2] |

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a scaffold for building more complex, biologically active molecules. The strategic placement of its functional groups allows for sequential, controlled chemical modifications.

The Gateway to Diamine Intermediates

A primary synthetic utility involves the chemical reduction of the nitro group to a second amine. This transformation converts the molecule into 5-morpholinobenzene-1,2-diamine , a critical 1,2-diamine intermediate. This intermediate is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, particularly benzimidazoles, which are privileged structures in medicinal chemistry.

Case Study: Precursor for SIRT6 Inhibitors

Recent research has identified derivatives of 5-nitroaniline as a promising new class of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase implicated in diseases like type 2 diabetes.[5] this compound serves as an excellent starting point for creating analogs of these inhibitors.[5] The general synthetic logic involves leveraging the existing aniline for further elaboration.

Caption: Synthetic pathway from the title compound to heterocyclic scaffolds.

Other Reported Applications

This compound is also documented as an intermediate in the synthesis of arylpiperazine derivatives intended as nonsteroidal androgen receptor antagonists, highlighting its utility across different therapeutic targets.[6]

Safety, Handling, and Storage

Based on data for closely related nitroaniline compounds, this compound should be handled with care, assuming it possesses similar toxicological properties.[7][8][9][10]

-

Hazard Identification: Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][10] May cause damage to organs through prolonged or repeated exposure.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9] Avoid generating dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials.[3][9] Recommended storage is at 2-8°C.[1][3]

-

Disposal: Dispose of waste materials and containers in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[7][9]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 54998-00-4|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound , 98+% , 54998-00-4 - CookeChem [cookechem.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 5-Morpholino-2-nitroaniline

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the compound's fundamental properties, a detailed synthesis protocol with mechanistic insights, characterization techniques, applications, and critical safety protocols.

This compound is an aromatic compound characterized by a nitroaniline core substituted with a morpholine ring. This unique structure, combining an electron-donating morpholine group and an electron-withdrawing nitro group, makes it a versatile building block in synthetic chemistry.

The fundamental properties of this compound are summarized below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | 5-(morpholin-4-yl)-2-nitroaniline | PubChem[1] |

| CAS Number | 54998-00-4 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | PubChem[1] |

| Molecular Weight | 223.23 g/mol | PubChem[1] |

| Melting Point | 182-185 °C | LookChem[2] |

| Boiling Point | 469.7 °C at 760 mmHg (Predicted) | LookChem[2] |

| Appearance | Solid (Form varies) | N/A |

| Hydrogen Bond Donors | 1 | LookChem[2] |

| Hydrogen Bond Acceptors | 5 | LookChem[2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group by the incoming nucleophile (morpholine).

Rationale for Experimental Design

The chosen precursor is typically a di-substituted benzene ring with a nitro group and a halogen, such as 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline. The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic attack. The halogen at the 5-position (meta to the nitro group but para to the amino group) serves as an excellent leaving group. Fluorine is often preferred as a leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can solvate the cation of the base but not the nucleophile, thereby increasing the nucleophilicity of the morpholine. An excess of morpholine or the addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used to neutralize the hydrohalic acid (e.g., HF or HCl) formed during the reaction, driving the equilibrium towards the product.

Detailed Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylformamide (DMF, 5-10 mL per gram of starting material).

-

Addition of Reagents: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring. A yellow-orange precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons on the nitroaniline ring and two distinct triplets for the morpholine protons.

-

Mass Spectrometry (MS): To confirm the molecular weight. The exact mass should correspond to 223.0957 g/mol .[1]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as N-H stretches from the amine, asymmetric and symmetric stretches for the NO₂ group, and C-O-C stretches from the morpholine ring.

-

Melting Point Analysis: To assess purity. A sharp melting point range close to the literature value (182-185 °C) indicates high purity.[2]

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its structural motifs are of significant interest in medicinal chemistry.

Scaffold for Bioactive Molecules

The nitroaniline framework is a precursor to many other functional groups. The nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings (e.g., benzimidazoles) or participate in amide bond formation. This dual functionality makes it a valuable starting point for creating libraries of compounds for biological screening.

A notable example of a structurally related compound is 5-(4-methylpiperazin-1-yl)-2-nitroaniline , which was identified as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in diabetes.[3] This discovery highlights the potential of the 5-substituted-2-nitroaniline scaffold for developing novel therapeutic agents.[3] The morpholine group, in particular, is a common feature in many approved drugs, often used to improve physicochemical properties such as solubility and metabolic stability.

The logical relationship for its use as a drug discovery scaffold is outlined below.

Caption: Role of the scaffold in a typical drug discovery pipeline.

Intermediate for Dyes and Materials

Historically, nitroanilines have been crucial intermediates in the synthesis of azo dyes. The primary amine can be diazotized and coupled with other aromatic compounds to produce intensely colored substances.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential hazards.

Hazard Identification

According to its GHS classification, the compound presents the following hazards:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H332: Harmful if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Compounds in the nitroaniline class are also noted for potential organ damage (specifically to blood) through prolonged or repeated exposure.[4]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Ensure the work area is well-ventilated.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is a chemical compound with significant utility as a synthetic intermediate. Its molecular weight of 223.23 g/mol and formula C₁₀H₁₃N₃O₃ are foundational to its use in stoichiometric calculations for synthesis. The well-established SNAr reaction provides a reliable route for its preparation. While its primary application lies in serving as a building block for more complex molecules, particularly in the pharmaceutical industry, its inherent hazards necessitate strict adherence to safety protocols. The structural similarity to known bioactive compounds suggests a promising future for this scaffold in the discovery of new therapeutic agents.

References

- 1. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Morpholino-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Morpholino-2-nitroaniline, focusing on its solubility and stability. In the landscape of pharmaceutical development, a thorough understanding of a compound's behavior in various solvents and under diverse environmental conditions is paramount for formulation, manufacturing, and ensuring therapeutic efficacy and safety. This document is structured to deliver not just data, but actionable insights and robust methodologies for the scientific professional.

Introduction: The Significance of this compound

This compound is a substituted nitroaniline derivative that holds interest within the realms of medicinal chemistry and material science.[1] Its unique molecular architecture, featuring a morpholine ring, a nitro group, and an aniline moiety, imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes.[1] The interplay between the electron-donating morpholine group and the electron-withdrawing nitro group influences the compound's reactivity, solubility, and stability, necessitating a detailed characterization for any application.

Physicochemical Properties: A Foundation for Understanding

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior. Key physicochemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| CAS Number | 54998-00-4 | [2] |

| Appearance | Yellow crystalline solid (predicted) | Inferred from related nitroanilines |

| Melting Point | 182-185°C | [3] |

| Predicted LogP | 2.18 | [3] |

| Predicted pKa | 0.86 ± 0.40 | [3] |

The predicted LogP value suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The low predicted pKa is attributed to the electron-withdrawing effect of the nitro group on the aniline amine, rendering it weakly basic.

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key consideration in the development of dosage forms. Due to a lack of extensive published experimental data on the solubility of this compound, this section provides a recommended experimental framework for its determination.

Qualitative Solubility

A preliminary qualitative assessment of solubility in a range of common pharmaceutical solvents is the first step. This provides a broad understanding of the compound's dissolution characteristics.

Quantitative Solubility Determination: Isothermal Equilibrium Method

For precise formulation development, quantitative solubility data is indispensable. The isothermal equilibrium (shake-flask) method is the gold standard for determining the equilibrium solubility of a crystalline compound.[4]

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, and various buffers of physiological pH).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Quantification: Determine the concentration against a calibration curve prepared from standards of known concentrations.[5]

References

Spectroscopic Data for 5-Morpholino-2-nitroaniline (NMR, IR, MS): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Morpholino-2-nitroaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS No: 54998-00-4), with the molecular formula C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol , is a substituted nitroaniline derivative.[1][2] The structural elucidation and purity assessment of this compound are paramount for its application in synthesis and drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data of this compound, providing a framework for its characterization.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a substituted benzene ring, an amino group (-NH₂), a nitro group (-NO₂), and a morpholine ring. Each of these components will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the morpholine ring, and the protons of the amino group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | Aromatic H (ortho to -NO₂) |

| ~6.4 - 6.6 | dd | 1H | Aromatic H (ortho to -NH₂ and meta to -NO₂) |

| ~6.2 - 6.4 | d | 1H | Aromatic H (meta to -NH₂ and ortho to morpholine) |

| ~4.9 (broad s) | s | 2H | -NH₂ |

| ~3.8 - 4.0 | t | 4H | -CH₂-O- (Morpholine) |

| ~3.1 - 3.3 | t | 4H | -CH₂-N- (Morpholine) |

Interpretation:

-

Aromatic Region: The electron-withdrawing nitro group will significantly deshield the ortho proton, causing it to appear at the lowest field. The other two aromatic protons will be upfield, with their splitting patterns determined by their coupling with adjacent protons.

-

Amino Group: The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

-

Morpholine Ring: The morpholine ring contains two sets of chemically non-equivalent methylene protons. Those adjacent to the oxygen atom will be more deshielded than those adjacent to the nitrogen atom, appearing as two distinct triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NO₂ |

| ~148 | C-NH₂ |

| ~135 | C-N (Morpholine) |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~105 | Aromatic CH |

| ~66 | -CH₂-O- (Morpholine) |

| ~48 | -CH₂-N- (Morpholine) |

Interpretation:

The carbon atoms attached to the electron-withdrawing nitro and amino groups will be significantly deshielded. The aromatic carbons will appear in the typical downfield region, while the aliphatic carbons of the morpholine ring will be found upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, N-O, and C-O bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching of the morpholine ring |

| 1620-1580 | Strong | N-H bending of the amino group and C=C stretching of the aromatic ring |

| 1550-1500 | Strong | Asymmetric N-O stretching of the nitro group |

| 1350-1300 | Strong | Symmetric N-O stretching of the nitro group |

| 1250-1200 | Strong | C-N stretching of the morpholine and amino groups |

| 1120-1080 | Strong | C-O-C stretching of the morpholine ring |

Interpretation:

The presence of strong bands for the N-H and N-O stretches is a clear indication of the amino and nitro groups, respectively. The C-H stretches confirm the presence of both aromatic and aliphatic components. The strong C-O-C stretch is characteristic of the ether linkage within the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak and characteristic fragment ions are key identifiers.

Mass Spectrometry Data:

The PubChem database indicates a GC-MS analysis with prominent peaks at m/z 223, 165, and 135.[1]

-

Molecular Ion Peak (M⁺): The peak at m/z 223 corresponds to the molecular weight of this compound (C₁₀H₁₃N₃O₃).[1]

-

Fragmentation Pattern:

-

m/z 165: This major fragment likely arises from the loss of the nitro group (NO₂) and a subsequent rearrangement.

-

m/z 135: This fragment could be formed by the further fragmentation of the m/z 165 ion, possibly involving the cleavage of the morpholine ring.

-

Proposed Fragmentation Pathway:

References

An In-depth Technical Guide to 5-Morpholino-2-nitroaniline: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholino-2-nitroaniline is a substituted nitroaniline that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating both a nitroaromatic system and a morpholine moiety, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the discovery, synthesis, chemical characteristics, and known applications of this compound, offering a valuable resource for researchers engaged in drug discovery and organic synthesis. While a definitive record of its initial discovery remains elusive in readily available literature, this document pieces together its likely synthetic origins and the scientific context of its emergence.

Physicochemical Properties

This compound, with the CAS Number 54998-00-4, is an organic compound with the molecular formula C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 54998-00-4 |

| Appearance | Not specified, likely a colored solid |

| Melting Point | 182-185 °C[3] |

| Boiling Point | 469.7 °C at 760 mmHg (predicted)[3] |

| Density | 1.337 g/cm³ (predicted)[3] |

| pKa | 0.86 ± 0.40 (predicted)[3] |

| LogP | 2.183 (predicted)[3] |

These properties suggest a compound with moderate polarity and a relatively high melting point, indicative of a stable crystalline solid.

Discovery and Historical Context

The precise date and the researchers who first synthesized this compound are not clearly documented in readily accessible scientific literature or patents. However, its chemical structure and the common synthetic routes for analogous compounds allow for a reasoned deduction of its historical and scientific context.

The development of this compound is intrinsically linked to the broader history of research into nitroaniline and morpholine derivatives. Nitroanilines have been fundamental building blocks in the synthesis of dyes and pharmaceuticals for over a century. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the benzene ring creates a "push-pull" system, influencing the molecule's reactivity and electronic properties.

Morpholine, a heterocyclic amine, gained prominence in medicinal chemistry in the mid-20th century due to its favorable physicochemical properties, including water solubility and metabolic stability. Its incorporation into drug candidates often improves pharmacokinetic profiles.

Given this context, it is highly probable that this compound was first synthesized as part of broader exploratory studies into the derivatization of nitroanilines with various amine nucleophiles, including cyclic amines like morpholine. The likely synthetic pathway, nucleophilic aromatic substitution, was a well-established reaction by the mid-20th century.

The earliest documented appearances of this compound are found in chemical supplier catalogs and more recent patents, where it is listed as a commercially available building block for organic synthesis. For instance, it is mentioned in the context of preparing more complex molecules for pharmaceutical applications, such as inhibitors of the enzyme SIRT6.

Synthesis of this compound

The most probable and documented method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established reaction class in organic chemistry is suitable for the formation of an amine-aryl bond, particularly when the aromatic ring is activated by electron-withdrawing groups like the nitro group.

The logical precursors for this synthesis are 5-chloro-2-nitroaniline and morpholine . The nitro group in the ortho position and the chloro group in the meta position to the amino group in 5-chloro-2-nitroaniline activate the carbon atom attached to the chlorine for nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized, illustrative protocol for the synthesis of this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for maximizing yield and purity.

Materials:

-

5-Chloro-2-nitroaniline

-

Morpholine

-

A suitable polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (Optional, to scavenge HCl produced)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-nitroaniline and the chosen solvent.

-

Add an excess of morpholine (typically 2-3 equivalents) to the mixture.

-

If a base is used, add it to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration and wash with water to remove any remaining morpholine and salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.

The workflow for this synthesis can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols: Utilizing 5-Morpholino-2-nitroaniline in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Morpholino-2-nitroaniline in Modern Dye Chemistry

Azo dyes are a cornerstone of the colorant industry, accounting for over 60% of all dyes used.[1] Their synthesis, based on the diazotization of a primary aromatic amine and subsequent azo coupling, offers vast synthetic versatility.[1][2][3] The judicious selection of the aromatic amine (the diazo component) is paramount as it dictates the final dye's spectral properties, fastness, and suitability for various high-technology applications.[4]

This compound (CAS: 54998-00-4) is an advanced intermediate that offers significant advantages in the synthesis of specialized azo dyes.[5] The molecule's unique electronic architecture, featuring a potent electron-withdrawing nitro group (-NO₂) and an electron-donating morpholino moiety, allows for the creation of dyes with unique and desirable properties. The nitro group enhances the electrophilicity of the derived diazonium salt, promoting efficient coupling, while the morpholino group can modulate the dye's color, solubility, and affinity for various substrates.

These characteristics make this compound a valuable precursor for developing high-performance colorants for textiles, pigments, and advanced materials, as well as functional dyes for biological and pharmaceutical research.

Core Reaction Mechanism: A Two-Stage Process

The synthesis of azo dyes from this compound follows a well-established two-stage reaction pathway: diazotization followed by azo coupling.[1][2]

-

Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[6][7] The reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[8]

-

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[9][10] Common coupling components include phenols, naphthols, and other aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo compound (R-N=N-R'), which constitutes the final dye molecule.[9]

Figure 1: General workflow for azo dye synthesis.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dark, dry place. |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | Store in a desiccator. |

| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | Corrosive. Use in a fume hood. |

| 2-Naphthol (β-Naphthol) | ≥99% | Alfa Aesar | Example coupling component. |

| Sodium Hydroxide (NaOH) | ACS Reagent | MilliporeSigma | For pH control and solubilization. |

| Urea | ACS Reagent | Avantor | To quench excess nitrous acid. |

| Deionized Water | High Purity | In-house | --- |

| Ice | --- | In-house | Essential for temperature control. |

Protocol 1: Synthesis of a Naphthol-Based Azo Dye

This protocol details the synthesis of a representative red-orange azo dye using 2-Naphthol as the coupling component.

Part A: Diazotization of this compound

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 2.23 g (10 mmol) of this compound in 50 mL of deionized water.

-

Slowly add 5 mL of concentrated hydrochloric acid to the suspension while stirring. The mixture will form the amine hydrochloride salt.

-

Cool the flask in an ice-salt bath to bring the internal temperature to 0–5 °C. It is critical to maintain this temperature range throughout the diazotization process.[7]

-

In a separate beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold deionized water.

-

Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Monitor the temperature closely, ensuring it does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.

-

Perform a spot test with starch-iodide paper to check for the presence of excess nitrous acid (a positive test turns the paper blue-black). If the test is negative, add a small amount of additional sodium nitrite solution. If positive, add a small amount of urea to quench the excess nitrous acid. The resulting clear, cold solution is the diazonium salt, which should be used immediately.

Part B: Azo Coupling

-

In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this coupling component solution in a separate ice-water bath to below 10 °C.

-

While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution.

-

A brightly colored precipitate of the azo dye should form immediately.[11]

-

Maintain stirring in the ice bath for another 60 minutes to ensure the coupling reaction is complete. The pH should remain alkaline to facilitate the reaction.

Part C: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral.

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Figure 2: Detailed experimental workflow for dye synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.

-

Diazonium Salt Instability: Diazonium salts are unstable and can be explosive when isolated in a dry, solid state.[1] NEVER attempt to isolate the diazonium salt intermediate. Always use the diazonium salt solution immediately after preparation.

-

Corrosives: Concentrated acids and bases are highly corrosive. Handle with extreme care.

Characterization and Applications

Analytical Characterization

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity:

-

UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and molar absorptivity.

-

FTIR Spectroscopy: To identify key functional groups, such as the azo (-N=N-) bond, nitro (-NO₂) group, and C-O-C stretches of the morpholino ring.

-

NMR Spectroscopy (¹H and ¹³C): For complete structural elucidation.

-

Mass Spectrometry: To confirm the molecular weight.

Potential Applications

Azo dyes derived from this compound have potential applications across several fields:

-

Textile Industry: As disperse dyes for synthetic fibers like polyester and nylon, potentially offering high tinctorial strength and good fastness properties.[12][13]

-

High-Performance Pigments: For use in inks, coatings, and plastics where color stability and durability are required.

-

Functional Dyes: The unique electronic structure makes these dyes candidates for applications in nonlinear optics, sensors, and as photochromic materials.[3]

-

Biological and Pharmaceutical Research: The morpholino group can enhance biocompatibility, making these compounds interesting for development as biological stains or as scaffolds in medicinal chemistry.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 5. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. ijirset.com [ijirset.com]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. Azo Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. scialert.net [scialert.net]

- 13. orientjchem.org [orientjchem.org]

The Strategic Utility of 5-Morpholino-2-nitroaniline in Modern Pharmaceutical Research: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Scaffolding Intermediate

In the intricate landscape of pharmaceutical research and drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 5-Morpholino-2-nitroaniline emerges as a significant building block, offering a strategic entry point to a diverse array of complex molecular architectures, most notably the benzimidazole core, a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound, presenting detailed protocols for its conversion into key precursors and its subsequent elaboration into biologically active compounds. The narrative is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations that guide its use in contemporary drug discovery programs.

The core utility of this compound lies in its facile conversion to 5-morpholino-benzene-1,2-diamine. This transformation, typically achieved through a high-yielding catalytic reduction of the nitro group, furnishes a versatile precursor for the construction of 2,5-disubstituted benzimidazoles. The benzimidazole moiety is a cornerstone of numerous FDA-approved drugs and clinical candidates, owing to its ability to mimic purine bases and interact with a wide range of biological targets.[1][2] This guide will delve into the practical aspects of this synthetic sequence, providing a robust protocol for the synthesis of the diamine intermediate and its subsequent cyclization to form the benzimidazole ring system. Furthermore, we will explore the application of these benzimidazole derivatives in the context of kinase inhibitor development, a major focus of modern oncology research.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for successful reaction planning and execution. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 54998-00-4 | [3][4] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [3][4] |

| Molecular Weight | 223.23 g/mol | [3][4] |

| Appearance | Orange solid | [5] |

| Melting Point | 182-185 °C | [3] |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols. | General chemical knowledge |

Core Application: A Gateway to Bioactive Benzimidazoles

The primary application of this compound in pharmaceutical research is its role as a precursor to 5-morpholino-substituted benzimidazoles. This is achieved through a two-step synthetic sequence:

-

Reduction of the Nitro Group: The nitro functionality is selectively reduced to an amine, yielding 5-morpholino-benzene-1,2-diamine.

-

Benzimidazole Ring Formation: The resulting ortho-diamine is then condensed with a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives, to construct the benzimidazole ring.

This synthetic strategy offers a high degree of flexibility, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core, which is a key determinant of biological activity.

Protocol 1: Synthesis of 5-morpholino-benzene-1,2-diamine

This protocol details the catalytic hydrogenation of this compound to its corresponding diamine. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-morpholino-benzene-1,2-diamine, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.

Safety Note: Palladium on carbon is pyrophoric when dry. Handle with care and always keep it wet. Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from any ignition sources.

Protocol 2: General Procedure for the Synthesis of 2-Substituted-5-morpholinobenzimidazoles

This protocol describes the Phillips condensation, a classic and reliable method for constructing the benzimidazole ring from an ortho-phenylenediamine and a carboxylic acid.

Materials:

-

5-morpholino-benzene-1,2-diamine (from Protocol 1)

-

A desired carboxylic acid (R-COOH)

-

4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine 5-morpholino-benzene-1,2-diamine (1.0 eq) and a carboxylic acid (1.0 - 1.2 eq).

-

Acid Catalyst: Add 4M HCl or PPA as the reaction solvent and catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the carboxylic acid.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is basic.

-

Isolation and Purification: The product will often precipitate upon neutralization. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Application in Kinase Inhibitor Drug Discovery

The morpholine moiety is a prevalent feature in a multitude of kinase inhibitors. Its presence can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point within the ATP-binding site of kinases. The 2,5-disubstituted benzimidazole scaffold, readily accessible from this compound, serves as an excellent platform for the design of novel kinase inhibitors.

For instance, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity against the HepG2 cell line, with some compounds exhibiting potent activity with IC₅₀ values in the low micromolar range.[6] While not a benzimidazole, this example underscores the value of the morpholino group in designing compounds with anticancer properties. The synthesis of these compounds often involves the reaction of a chloro-substituted heterocyclic core with an aniline derivative, a strategy that can be adapted for the elaboration of the benzimidazole scaffold.

Conclusion and Future Perspectives

This compound stands out as a strategically important and cost-effective starting material in pharmaceutical research. Its straightforward conversion to a versatile diamine intermediate opens the door to a vast chemical space of benzimidazole derivatives. The protocols provided herein offer a reliable and scalable pathway for the synthesis of these valuable compounds. The demonstrated and potential applications of morpholino-substituted heterocycles, particularly in the realm of kinase inhibitors, ensure that this compound will continue to be a relevant and valuable tool for medicinal chemists in their quest for novel and effective therapeutics. Future research will likely focus on the development of more efficient and greener synthetic methodologies for its derivatives and the expansion of their applications to a wider range of biological targets.

References

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedure for nucleophilic aromatic substitution with 5-Morpholino-2-nitroaniline

An Application Guide to Nucleophilic Aromatic Substitution: Synthesis of 5-Morpholino-2-nitroaniline

Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings.[1] Unlike the more common electrophilic aromatic substitutions, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system, displacing a suitable leaving group.[2] This reaction class is particularly vital in medicinal chemistry and materials science, where the precise installation of nitrogen, oxygen, or sulfur-based functional groups is critical for tuning the biological activity and physical properties of molecules.[3]

The key to a successful SNAr reaction lies in the electronic activation of the aromatic ring.[4] The presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group, is crucial.[5] These EWGs delocalize the negative charge of the intermediate complex, thereby lowering the activation energy of the reaction.[4]

This application note provides a detailed protocol for the synthesis of this compound via an SNAr reaction between 5-chloro-2-nitroaniline and morpholine. This transformation is an excellent case study, illustrating the reaction's utility in forging C-N bonds to create highly functionalized building blocks for drug discovery and chemical probe development.[6] We will delve into the mechanistic underpinnings, provide a field-tested experimental procedure, and offer guidance for characterization and troubleshooting.

Pillar 1: Mechanistic Insight – The Addition-Elimination Pathway

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.[7] It fundamentally differs from SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon and involves a discrete, resonance-stabilized anionic intermediate.[8]

-

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group (chloride). This step is typically the rate-determining step of the reaction.[9] The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

-

Stabilization of the Intermediate: The stability of the Meisenheimer complex is paramount for the reaction to proceed. The powerful electron-withdrawing nitro group, even when positioned meta to the site of attack as in this specific case, plays a critical role in stabilizing the negative charge through resonance and inductive effects.[4][5] The delocalization of this charge across the aromatic system, particularly onto the oxygen atoms of the nitro group, significantly lowers the energy of this intermediate.

-

Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.

Caption: The Addition-Elimination mechanism for the SNAr reaction.

Pillar 2: Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Role |

| 5-Chloro-2-nitroaniline | 1635-61-6 | 172.57 | 1.73 g | 10.0 | Starting Material |

| Morpholine | 110-91-8 | 87.12 | 2.61 mL | 30.0 | Nucleophile |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - | Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | Washing Agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying Agent |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stir plate and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions

-

5-Chloro-2-nitroaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Work in a fume hood.

-

DMF: A skin and eye irritant. Can be absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and attach the reflux condenser. Ensure the setup is securely clamped.

-

Charging Reactants: To the flask, add 5-chloro-2-nitroaniline (1.73 g, 10.0 mmol). Add the N,N-dimethylformamide (20 mL) to dissolve the starting material, followed by the addition of morpholine (2.61 mL, 30.0 mmol) using a syringe or graduated pipette.

-

Reaction Conditions: Lower the flask into the heating mantle and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a 10:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A yellow-orange precipitate should form.

-

Collect the solid product by vacuum filtration, washing the filter cake with additional deionized water (2 x 20 mL).

-